molecular formula C9H10FNO3 B13136090 (R)-Methyl2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate

(R)-Methyl2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate

Cat. No.: B13136090
M. Wt: 199.18 g/mol
InChI Key: KMBZYMGHDIILST-MRVPVSSYSA-N
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Description

®-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate is a chemical compound with the molecular formula C9H10FNO3. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a fluorinated phenyl group, which can impart unique properties such as increased metabolic stability and enhanced binding affinity in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoro-2-hydroxybenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation reaction with methyl glycinate to form the corresponding β-hydroxy ester.

    Reduction: The β-hydroxy ester is then reduced to the corresponding β-amino ester using a reducing agent such as sodium borohydride.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.

Industrial Production Methods: In an industrial setting, the production of ®-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

    (S)-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate: The enantiomer of the compound with different biological activity.

    Methyl 2-amino-2-(5-chloro-2-hydroxyphenyl)acetate: A similar compound with a chlorine atom instead of fluorine, which may exhibit different chemical and biological properties.

Uniqueness: ®-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity. The ®-enantiomer may also exhibit specific interactions with biological targets, making it valuable in medicinal chemistry.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate

InChI

InChI=1S/C9H10FNO3/c1-14-9(13)8(11)6-4-5(10)2-3-7(6)12/h2-4,8,12H,11H2,1H3/t8-/m1/s1

InChI Key

KMBZYMGHDIILST-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=C(C=CC(=C1)F)O)N

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)F)O)N

Origin of Product

United States

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